Methyl 4-(2-methylphenyl)benzoate
Overview
Description
Methyl 4-(2-methylphenyl)benzoate, also known as methyl 4-isobutylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in various industries, including pharmaceuticals, perfumes, and cosmetics.
Scientific Research Applications
Mesophase Behaviour Analysis
Methyl 4-(2-methylphenyl)benzoate has been studied for its impact on mesophase behavior. Naoum et al. (2015) investigated the effects of lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates. Their study revealed insights into steric, mesomeric, and polarisability effects on mesophase behavior, potentially useful in liquid crystal technology (Naoum et al., 2015). Similarly, Ahmed et al. (2019) explored Schiff base/ester liquid crystals with different lateral substituents, including the effects on mesophase behavior and stability, offering implications for material science applications (Ahmed et al., 2019).
Molecular Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to methyl 4-(2-methylphenyl)benzoate have been subjects of research. For instance, Lou Hong-xiang (2012) focused on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, highlighting the significance in organic synthesis (Lou Hong-xiang, 2012). Meyer et al. (2003) provided structural characterizations of oxadiazolic systems used as spacers in angiotensin II receptor antagonists, contributing to medicinal chemistry (Meyer et al., 2003).
Applications in Chemosensors
The potential applications of methyl 4-(2-methylphenyl)benzoate derivatives in chemosensors have been investigated. Ma et al. (2013) reported the creation of novel anion sensors utilizing compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, indicating their importance in analytical chemistry (Ma et al., 2013).
Photophysical Properties
Research has also been conducted on the photophysical properties of methyl 4-(2-methylphenyl)benzoate derivatives. Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, offering insights into luminescence and quantum yield, relevant in photonics and material science (Kim et al., 2021).
properties
IUPAC Name |
methyl 4-(2-methylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSBOHFQLCHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362644 | |
Record name | Methyl 4-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methylphenyl)benzoate | |
CAS RN |
89900-99-2 | |
Record name | Methyl 4-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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